molecular formula C24H20N6O3 B2720569 N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide CAS No. 1261006-73-8

N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide

Cat. No. B2720569
CAS RN: 1261006-73-8
M. Wt: 440.463
InChI Key: ZBJSLUBVSFCRAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C24H20N6O3 and its molecular weight is 440.463. The purity is usually 95%.
BenchChem offers high-quality N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their ability to interact with specific target receptors makes them attractive candidates for drug design. Researchers have explored derivatives of this scaffold for their cytotoxic effects against cancer cells . Further studies could focus on optimizing their selectivity and efficacy.

Antimicrobial Properties

The compound exhibits antimicrobial activity, which is crucial in combating bacterial and fungal infections. Researchers have investigated its effectiveness against various pathogens, including bacteria and yeasts. Understanding the structure-activity relationship (SAR) can guide modifications to enhance antimicrobial potency .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazine derivatives have been studied for their analgesic and anti-inflammatory properties. These compounds may act through specific pathways, making them potential candidates for pain management and inflammation control .

Antioxidant Potential

The compound’s antioxidant activity is valuable in protecting cells from oxidative damage caused by free radicals. Investigating its mechanism of action and optimizing its antioxidant properties could lead to therapeutic applications .

Enzyme Inhibition

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have been explored as enzyme inhibitors. Examples include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors. These enzymes play critical roles in various physiological processes, making them attractive drug targets .

Antitubercular Agents

Given the global health challenge posed by tuberculosis, novel antitubercular agents are urgently needed. Researchers have investigated triazolothiadiazine derivatives for their potential in combating Mycobacterium tuberculosis. Further studies could explore their efficacy, safety, and mechanisms of action .

properties

IUPAC Name

N-methyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-16-10-12-17(13-11-16)21-25-23(33-27-21)19-9-6-14-29-22(19)26-30(24(29)32)15-20(31)28(2)18-7-4-3-5-8-18/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJSLUBVSFCRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)N(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-phenylacetamide

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